molecular formula C7H12O5 B3384428 Dimethyl (2R)-2-hydroxypentanedioate CAS No. 55094-98-9

Dimethyl (2R)-2-hydroxypentanedioate

Cat. No. B3384428
CAS RN: 55094-98-9
M. Wt: 176.17 g/mol
InChI Key: SHBLBMNYOOCEFM-RXMQYKEDSA-N
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Description

Dimethyl (2R)-2-hydroxypentanedioate, also known as dimethyl tartrate, is a chemical compound that belongs to the family of dicarboxylic acids. It is widely used in the chemical industry as a starting material for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of Dimethyl (2R)-2-hydroxypentanedioate (2R)-2-hydroxypentanedioate is not well understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis reactions. It can also act as a chiral ligand in metal-catalyzed asymmetric reactions.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of this compound (2R)-2-hydroxypentanedioate. However, it is important to note that this compound should not be ingested or inhaled as it may be harmful.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Dimethyl (2R)-2-hydroxypentanedioate (2R)-2-hydroxypentanedioate in lab experiments is its high chiral purity. This makes it an ideal starting material for the synthesis of chiral compounds. However, one limitation of using this compound is its relatively high cost.

Future Directions

There are several future directions for research on Dimethyl (2R)-2-hydroxypentanedioate (2R)-2-hydroxypentanedioate. Firstly, there is a need to develop more efficient and cost-effective methods for the synthesis of this compound. Secondly, further research is needed to understand the mechanism of action of this compound in asymmetric synthesis reactions. Finally, there is a need to explore the potential applications of this compound (2R)-2-hydroxypentanedioate in other fields such as materials science and nanotechnology.
Conclusion:
In conclusion, this compound (2R)-2-hydroxypentanedioate is an important chemical compound that has a wide range of applications in the chemical industry and scientific research. Its high chiral purity makes it an ideal starting material for the synthesis of chiral compounds. However, further research is needed to understand its mechanism of action and explore its potential applications in other fields.

Scientific Research Applications

Dimethyl (2R)-2-hydroxypentanedioate has been extensively used in scientific research as a chiral building block for the synthesis of various pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of chiral ligands, which have applications in asymmetric catalysis.

properties

IUPAC Name

dimethyl (2R)-2-hydroxypentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-11-6(9)4-3-5(8)7(10)12-2/h5,8H,3-4H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBLBMNYOOCEFM-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@H](C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511861
Record name Dimethyl (2R)-2-hydroxypentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55094-98-9
Record name Dimethyl (2R)-2-hydroxypentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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